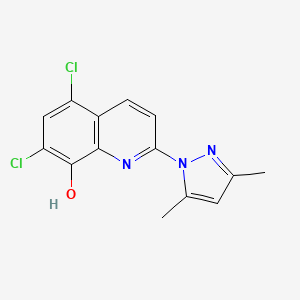

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

Description

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is a heterocyclic compound featuring a quinoline core substituted with chlorine atoms at positions 5 and 7, a hydroxyl group at position 8, and a 3,5-dimethylpyrazole moiety at position 2. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, often enhances bioactivity and binding affinity in medicinal chemistry . The chlorine substituents likely influence electronic properties and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding interactions.

Properties

IUPAC Name |

5,7-dichloro-2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O/c1-7-5-8(2)19(18-7)12-4-3-9-10(15)6-11(16)14(20)13(9)17-12/h3-6,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNPITTXFBDOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol typically involves the reaction of 5,7-dichloroquinoline with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimalarial, and anti-inflammatory properties.

Industry: It is used in the production of dyes, catalysts, and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, this compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol, its structural and functional analogs are analyzed below.

Table 1: Structural and Hypothetical Property Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Hypothetical LogP* | Potential Applications |

|---|---|---|---|---|

| 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol | Cl (5,7), OH (8), pyrazole (2) | ~348.2 | ~3.5 | Antimicrobial, enzyme inhibition |

| 8-Hydroxyquinoline | OH (8) | 145.16 | 2.1 | Metal chelation, antiseptic |

| 2-(1H-Pyrazol-1-yl)quinoline | Pyrazole (2) | 197.22 | 2.8 | Anticancer, kinase inhibition |

| 5,7-Dichloroquinolin-8-ol | Cl (5,7), OH (8) | 214.06 | 2.9 | Antifungal, biofilm disruption |

*LogP values estimated via fragment-based methods due to lack of experimental data in evidence.

Key Findings

Bioactivity Enhancement: The pyrazole group in the target compound may improve binding to biological targets compared to simpler quinoline derivatives (e.g., 8-hydroxyquinoline) by introducing steric bulk and additional hydrogen-bonding sites .

Chlorine Effects: Dichloro substitution at positions 5 and 7 is associated with increased lipophilicity and membrane permeability, as seen in antifungal dichloroquinoline analogs .

Hydroxyl Group: The hydroxyl at position 8 is critical for metal chelation, a feature exploited in antiseptic 8-hydroxyquinoline derivatives.

Contrast with Phenolic Compounds

While phenolic compounds (e.g., those in熏汁) often exhibit antioxidant properties , the quinoline-pyrazole scaffold of the target compound prioritizes targeted bioactivity over broad reactivity, aligning with medicinal chemistry principles.

Biological Activity

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is a quinoline derivative with significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological effects, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol has the molecular formula and a molecular weight of 308.2 g/mol. It features a quinoline core substituted with two chlorine atoms and a pyrazole ring, which contributes to its unique biological properties .

Synthesis

The compound is synthesized through the reaction of 5,7-dichloroquinoline with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the generation of the desired compound with high purity .

Antimicrobial Properties

Research indicates that 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound range from 0.22 to 0.25 μg/mL against several pathogens .

Table 1: Antimicrobial Activity of 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.50 |

| Staphylococcus epidermidis | 0.25 | 0.55 |

| Escherichia coli | 0.30 | 0.60 |

Data adapted from in vitro studies on antimicrobial efficacy .

Anticancer Activity

The compound also shows promising anticancer properties. Studies have reported its efficacy against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) for these cell lines are notably low, indicating potent cytotoxic effects.

Table 2: Anticancer Activity of 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

| Cell Line | GI50 (μM) | IC50 (μM) |

|---|---|---|

| MCF7 | 3.79 | - |

| HepG2 | - | 17.82 |

| NCI-H460 | - | 12.50 |

Data sourced from various studies assessing cytotoxicity against cancer cell lines .

The biological activity of this compound is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. The presence of the pyrazole moiety enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth through disruption of cell wall synthesis or function .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, compound 7b , which shares structural similarities with our compound of interest, demonstrated significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that modifications in the pyrazole structure can enhance antimicrobial activity .

Case Study: Anticancer Potential

Another study investigated the anticancer potential of related pyrazole derivatives against multiple cancer cell lines. Compounds similar to 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol exhibited IC50 values indicating strong cytotoxic effects across several types of cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Preparation of the quinolin-8-ol core through halogenation (e.g., chlorination/iodination at positions 5 and 7) using reagents like iodine or chlorine sources under reflux conditions .

- Step 2 : Functionalization at position 2 with a 3,5-dimethylpyrazole moiety via nucleophilic substitution or coupling reactions. Ethanol or DMF-EtOH (1:1) mixtures are common solvents, with reflux durations of 2–4 hours to achieve yields of 65–88% .

- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC (Rf values: 0.3–0.7) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra (e.g., δ 12.95 ppm for hydroxy protons, δ 161.37 ppm for carbonyl carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 326.0691 for [M+H]) confirm molecular weight .

- X-ray Crystallography : Planar molecular geometry and hydrogen-bonded dimer formation (e.g., symmetry-related dimers via hydroxy-N interactions) .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer :

- Wear PPE: Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Waste disposal: Segregate and transfer halogenated waste to certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can experimental design address contradictions in biological activity data across derivatives?

- Methodological Answer :

- Comparative Analysis : Use standardized assays (e.g., antimicrobial MIC, cytotoxicity IC) to evaluate substituent effects (e.g., pyrazole vs. benzimidazole groups) .

- Structure-Activity Relationship (SAR) : Correlate electronic (e.g., Cl substituent electronegativity) or steric (e.g., 3,5-dimethylpyrazole bulk) properties with activity trends .

- Statistical Validation : Apply ANOVA or Tukey’s HSD tests to resolve variability in replicate studies (e.g., 4 replicates with 5 plants each) .

Q. What experimental strategies optimize yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates, reducing side-product formation .

- Catalysis : Use triethylamine (TEA) to deprotonate intermediates, enhancing reaction rates (e.g., 71% yield for 8k derivatives) .

- Process Monitoring : In-line FTIR or HPLC (98.6% purity threshold) ensures batch consistency .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in ecological studies?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–10) at 25–50°C, monitoring degradation via UV-Vis spectroscopy (λ~300 nm) .

- Photostability : Expose to UV light (254 nm) and analyze photoproducts using LC-MS .

- Biotic Degradation : Use microbial consortia (e.g., soil samples) to assess biodegradation pathways via metabolite profiling .

Q. What computational methods predict the compound’s metal-chelating behavior?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate binding energies for metal ions (e.g., Zn, Cu) at the hydroxyquinoline site .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) to evaluate chelate stability .

- Comparative Crystallography : Align predicted geometries with X-ray data (e.g., dimer formation ) to validate models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.